(1-Benzyl-2-methyl-1H-indol-3-yl)-methanol
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Overview
Description
(1-Benzyl-2-methyl-1H-indol-3-yl)-methanol is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and have significant biological and pharmacological activities. This particular compound features a benzyl group attached to the nitrogen atom of the indole ring, a methyl group at the second position, and a hydroxymethyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-2-methyl-1H-indol-3-yl)-methanol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction where the nitrogen atom of the indole reacts with benzyl chloride in the presence of a base.
Methylation: The methyl group at the second position can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.
Hydroxymethylation: The hydroxymethyl group at the third position can be introduced through a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-2-methyl-1H-indol-3-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding indole derivative using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, various nucleophiles.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Indole derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
(1-Benzyl-2-methyl-1H-indol-3-yl)-methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Benzyl-2-methyl-1H-indol-3-yl)-methanol involves its interaction with various molecular targets and pathways. It may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or pharmacological context.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-2-methyl-1H-indol-3-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(1-Benzyl-2-methyl-1H-indol-3-yl)amine: Similar structure but with an amino group instead of a hydroxymethyl group.
(1-Benzyl-2-methyl-1H-indol-3-yl)thioether: Similar structure but with a thioether group instead of a hydroxymethyl group.
Uniqueness
(1-Benzyl-2-methyl-1H-indol-3-yl)-methanol is unique due to the presence of the hydroxymethyl group at the third position, which imparts distinct chemical and biological properties. This functional group allows for further chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17NO |
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Molecular Weight |
251.32 g/mol |
IUPAC Name |
(1-benzyl-2-methylindol-3-yl)methanol |
InChI |
InChI=1S/C17H17NO/c1-13-16(12-19)15-9-5-6-10-17(15)18(13)11-14-7-3-2-4-8-14/h2-10,19H,11-12H2,1H3 |
InChI Key |
VKONPKQBDSWLIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CO |
Origin of Product |
United States |
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